
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is a complex organosilicon compound. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical properties. This particular compound features a silane core with various functional groups attached, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves multiple steps, including the formation of the silane core and the subsequent attachment of the functional groups. . The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenoxy group can be reduced to phenols under specific conditions.
Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets. The compound can form stable bonds with proteins and other biomolecules, potentially altering their function. The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane (SiH4): A simpler silane compound used as a precursor to elemental silicon.
Phenylsilane (C6H5SiH3): Contains a phenyl group attached to the silane core, used in various organic synthesis reactions.
Vinylsilane (C2H3SiH3): Contains a vinyl group, used in the production of silicone polymers.
Uniqueness
Silane, (4-(ethylthio)phenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is unique due to its combination of functional groups, which provide it with distinct chemical properties. The presence of both phenyl and phenoxy groups enhances its reactivity, while the ethylthio group adds to its versatility in various chemical reactions.
Propriétés
Numéro CAS |
106773-81-3 |
|---|---|
Formule moléculaire |
C24H28O2SSi |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
(4-ethylsulfanylphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C24H28O2SSi/c1-4-27-23-13-15-24(16-14-23)28(2,3)19-25-18-20-9-8-12-22(17-20)26-21-10-6-5-7-11-21/h5-17H,4,18-19H2,1-3H3 |
Clé InChI |
HPMMDJWYQFWLGH-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=C(C=C1)[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
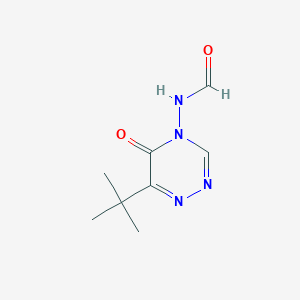
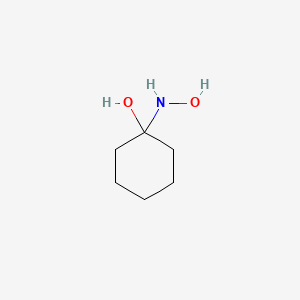
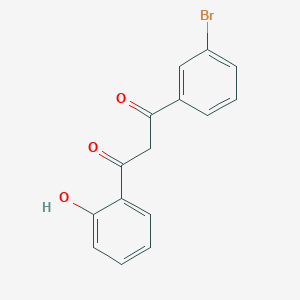
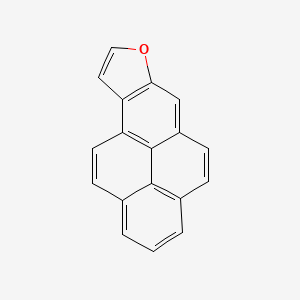
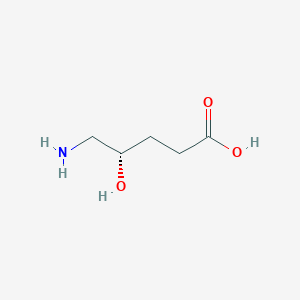


![3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14334748.png)

